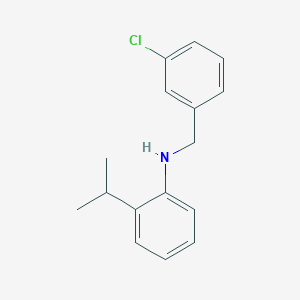

N-(4-Fluorobenzyl)-2-(3-phenylpropoxy)aniline

Overview

Description

N-(4-Fluorobenzyl)-2-(3-phenylpropoxy)aniline, also known as 4-FBPPA, is a novel compound with a wide range of applications in various scientific fields. It is a colorless, crystalline solid with a molecular weight of 294.26 g/mol and a melting point of 94-95°C. 4-FBPPA is an aromatic amine compound with an aromatic ring and a propoxy group attached to an aniline group. It has been used in a variety of research studies, such as drug synthesis, organic synthesis, and biochemical research.

Scientific Research Applications

Synthesis and Chemical Properties

- A practical process for synthesizing derivatives of N-(4-Fluorobenzyl)-2-(3-phenylpropoxy)aniline, such as 3-chloro-4-(3-fluorobenzyloxy)aniline, using cheap and readily available materials, robust procedures, and generating less waste has been developed. This process is suitable for industrial production due to its high yield and cost-effectiveness (Zhang Qingwen, 2011).

Structural Analysis

- The molecular structures of various N-(4-Fluorobenzyl)-2-(3-phenylpropoxy)aniline derivatives have been determined, revealing strong intramolecular hydrogen bonds and unique conformations (J. Burgess et al., 1999).

Radiotracer Development

- [18F]4-Fluorobenzyl iodide, a derivative, has been used in PET radiotracer synthesis, reacting rapidly with secondary amines and anilines to produce N-[18F]4-fluorobenzyl analogues. These radiotracers have potential applications in studying dopamine D1 and D2 receptors (R. Mach et al., 1993).

Alzheimer's Disease Research

- Novel hybrids of N-(4-phenoxybenzyl)aniline, a related compound, have been synthesized and evaluated for their potential inhibitory activity against acetylcholinesterase, as well as their antioxidant potential. These compounds show promise in treating Alzheimer's disease (Pavan Srivastava et al., 2019).

Antimicrobial and DNA Interaction Studies

- Derivatives of N-(4-Fluorobenzyl)-2-(3-phenylpropoxy)aniline have been synthesized with cyclotetraphosphazene derivatives, exhibiting antimicrobial activities and DNA interactions. These findings open possibilities for pharmaceutical applications (Gamze Elmas et al., 2018).

Inhibitor Design and QSAR Studies

- Docking and quantitative structure–activity relationship studies of related aniline derivatives as c-Met kinase inhibitors have been conducted, providing insights into the molecular features contributing to inhibitory activity (Julio Caballero et al., 2011).

Crystal Growth and Structural Analysis

- Studies on the crystal growth, structural, vibrational, and chemical reactivity aspects of 4-Methoxy-N-(nitrobenzylidene)-aniline, a related compound, have been conducted. These studies provide valuable insights into the molecular dynamics and potential applications in various fields (E. Bravanjalin Subi et al., 2022).

properties

IUPAC Name |

N-[(4-fluorophenyl)methyl]-2-(3-phenylpropoxy)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H22FNO/c23-20-14-12-19(13-15-20)17-24-21-10-4-5-11-22(21)25-16-6-9-18-7-2-1-3-8-18/h1-5,7-8,10-15,24H,6,9,16-17H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PVEWTHKAASKDOQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CCCOC2=CC=CC=C2NCC3=CC=C(C=C3)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H22FNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

335.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4-Fluorobenzyl)-2-(3-phenylpropoxy)aniline | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(Benzyloxy)-N-[2-(4-chloro-2-methylphenoxy)-ethyl]aniline](/img/structure/B1385559.png)

![2-Chloro-N-[3-(2-phenoxyethoxy)benzyl]aniline](/img/structure/B1385563.png)

![N-[2-(3-Methylphenoxy)ethyl]-4-(phenethyloxy)-aniline](/img/structure/B1385565.png)

![N-[2-(2-Chlorophenoxy)ethyl]-4-(phenethyloxy)-aniline](/img/structure/B1385567.png)

![2-Isobutoxy-N-[2-(phenethyloxy)benzyl]aniline](/img/structure/B1385569.png)

![N-{2-[2,4-DI(Tert-butyl)phenoxy]ethyl}-3-(hexyloxy)aniline](/img/structure/B1385571.png)

![3-Isobutoxy-N-[2-(4-methylphenoxy)ethyl]aniline](/img/structure/B1385572.png)

![3-Butoxy-N-[4-(2-ethoxyethoxy)benzyl]aniline](/img/structure/B1385573.png)

![N-[3-(Phenethyloxy)benzyl]-4-(2-phenoxyethoxy)-aniline](/img/structure/B1385575.png)

![3-(Hexyloxy)-N-{2-[4-(tert-pentyl)phenoxy]-ethyl}aniline](/img/structure/B1385576.png)

![4-Isopropoxy-N-[2-(phenethyloxy)benzyl]aniline](/img/structure/B1385577.png)